molecular formula C25H45N3O5 B021750 N(4)-Hexadecyl-1-arabinofuranosylcytosine CAS No. 103426-87-5

N(4)-Hexadecyl-1-arabinofuranosylcytosine

Cat. No.: B021750
CAS No.: 103426-87-5
M. Wt: 467.6 g/mol
InChI Key: GOWMBYUZXIZENX-CAUSLRQDSA-N
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Description

N(4)-Hexadecyl-1-arabinofuranosylcytosine is a synthetic nucleoside analog It is structurally characterized by the presence of a hexadecyl chain attached to the nitrogen atom at the fourth position of the cytosine base, and an arabinofuranosyl sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-Hexadecyl-1-arabinofuranosylcytosine typically involves the following steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using suitable protecting groups such as acetyl or benzyl groups.

    Glycosylation: The protected sugar is then glycosylated with a cytosine derivative under acidic conditions to form the nucleoside.

    N-Alkylation: The nucleoside is subjected to N-alkylation using hexadecyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for glycosylation and N-alkylation steps, and automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N(4)-Hexadecyl-1-arabinofuranosylcytosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hexadecyl chain or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the hexadecyl chain or the sugar moiety.

    Reduction: Reduced forms of the cytosine base or the hexadecyl chain.

    Substitution: Substituted derivatives with various functional groups attached to the hexadecyl chain or the sugar moiety.

Scientific Research Applications

N(4)-Hexadecyl-1-arabinofuranosylcytosine has several scientific research applications:

    Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

    Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.

    Medicine: Explored as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, thereby disrupting the replication of viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N(4)-Hexadecyl-1-arabinofuranosylthymine
  • N(4)-Hexadecyl-1-arabinofuranosyluracil
  • N(4)-Hexadecyl-1-arabinofuranosyladenine

Uniqueness

N(4)-Hexadecyl-1-arabinofuranosylcytosine is unique due to its specific structure, which combines a long hydrophobic hexadecyl chain with a hydrophilic arabinofuranosyl sugar and a cytosine base. This unique combination enhances its ability to interact with lipid membranes and nucleic acids, making it a promising candidate for antiviral and anticancer therapies.

Properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hexadecylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMBYUZXIZENX-CAUSLRQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908376
Record name 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103426-87-5
Record name N(4)-Hexadecyl-1-arabinofuranosylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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